molecular formula C23H24N2O4 B6042856 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid

Cat. No. B6042856
M. Wt: 392.4 g/mol
InChI Key: HJHSRYXIJHHMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid, also known as BI-1356, is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that cleaves and inactivates incretin hormones, which regulate glucose homeostasis. BI-1356 has been extensively studied for its potential use in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Mechanism of Action

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid is a competitive inhibitor of DPP-4, which cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid increases the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In clinical trials, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has been shown to significantly reduce HbA1c levels, a marker of long-term glucose control, in patients with T2DM. 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has also been shown to improve beta-cell function, reduce inflammation, and improve lipid metabolism in patients with T2DM. In addition, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has been studied for its potential use in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid is a potent and selective inhibitor of DPP-4, with a high degree of specificity for the enzyme. This makes it an ideal tool for studying the role of DPP-4 in glucose homeostasis and other metabolic processes. However, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or pathways. In addition, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid is not suitable for in vivo studies in animal models, as it has poor bioavailability and a short half-life.

Future Directions

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has shown great promise as a potential therapeutic agent for T2DM and other metabolic disorders. Future research should focus on further elucidating the mechanisms of action of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid, as well as exploring its potential use in combination with other therapies for T2DM. In addition, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid may have potential applications in other areas of medicine, such as cardiovascular disease and cancer, which should be explored in future studies. Finally, the development of new DPP-4 inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of even more effective treatments for metabolic disorders.

Synthesis Methods

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of an indole ring, followed by the introduction of a piperidine and a benzyloxy group, and finally the acetylation of the indole nitrogen. The final product is obtained as a white solid with a high purity.

Scientific Research Applications

1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has been extensively studied for its potential use in treating T2DM and other metabolic disorders. In preclinical studies, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In clinical trials, 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has been shown to significantly reduce HbA1c levels, a marker of long-term glucose control, in patients with T2DM. 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-3-piperidinecarboxylic acid has also been studied for its potential use in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

properties

IUPAC Name

1-[2-(5-phenylmethoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22(25-11-4-7-19(14-25)23(27)28)15-24-12-10-18-13-20(8-9-21(18)24)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12-13,19H,4,7,11,14-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSRYXIJHHMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.